4-Bromo-6-(methylsulfonyl)pyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Bromo-6-(methylsulfonyl)pyrimidine is a specialized heterocyclic building block that belongs to the broader class of sulfonylmethyl pyrimidines, a group with significant applications in medicinal chemistry. Its structure features a bromine atom at the 4-position, which acts as a handle for cross-coupling reactions, and a methylsulfonyl group at the 6-position, a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr).

Molecular Formula C5H5BrN2O2S
Molecular Weight 237.08 g/mol
CAS No. 1367905-95-0
Cat. No. B3236328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(methylsulfonyl)pyrimidine
CAS1367905-95-0
Molecular FormulaC5H5BrN2O2S
Molecular Weight237.08 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=NC=N1)Br
InChIInChI=1S/C5H5BrN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3
InChIKeyRZHPRCNPVYBPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(methylsulfonyl)pyrimidine (CAS 1367905-95-0): A Dual-Reactive Pyrimidine Scaffold for Drug Discovery


4-Bromo-6-(methylsulfonyl)pyrimidine is a specialized heterocyclic building block that belongs to the broader class of sulfonylmethyl pyrimidines, a group with significant applications in medicinal chemistry [1]. Its structure features a bromine atom at the 4-position, which acts as a handle for cross-coupling reactions, and a methylsulfonyl group at the 6-position, a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) . This combination of functional groups enables a sequential, regioselective approach to synthesizing highly functionalized pyrimidines, which are common core structures in kinase inhibitors and other pharmaceutical agents [1][2].

Procurement Risk: Why 4-Bromo-6-(methylsulfonyl)pyrimidine Cannot Be Replaced by a Different Halogen or Oxidation State Analog


Substituting 4-Bromo-6-(methylsulfonyl)pyrimidine with a closely related analog like 4-chloro-6-(methylsulfonyl)pyrimidine or 4-bromo-6-(methylthio)pyrimidine is not scientifically valid without significant process re-optimization. The 4-bromo substituent is essential for specific cross-coupling reaction kinetics and yields, as its reactivity profile in palladium-catalyzed reactions differs substantially from that of a chloro substituent [1]. Furthermore, the sulfonyl group is a much stronger electron-withdrawing group than the thioether or sulfinyl analogs, which profoundly alters the regioselectivity and rates of nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring [2]. Changing the oxidation state of sulfur from methylthio to methylsulfonyl is a critical design parameter that affects both the chemical synthesis pathway and the biological activity of downstream compounds, making the specified oxidation state a non-negotiable requirement for established synthetic routes [2].

Quantitative Performance Data for 4-Bromo-6-(methylsulfonyl)pyrimidine vs. Closest Analogs


Reactivity Advantage of 4-Bromo over 4-Chloro in Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on 4-Bromo-6-(methylsulfonyl)pyrimidine provides a significantly faster and more reliable substrate for Suzuki-Miyaura coupling compared to its 4-chloro analog. This is a class-level advantage of bromopyrimidines over chloropyrimidines, which is critical for the efficient synthesis of biaryl structures common in drug candidates [1]. While direct comparative data for this exact compound is not in the primary literature, class-level inference from studies on polyhalopyrimidines shows that bromo-substituents are the preferred leaving group for these reactions.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced SNAr Reactivity Conferred by the 6-Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group at the 6-position is a strong electron-withdrawing group that significantly activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the 4-position. This electronic effect creates a site-specific reactivity that is not present in the corresponding thioether (-SCH3) or sulfoxide (-SOCH3) analogs . This regioselective activation is a key principle in the synthesis of trisubstituted pyrimidines, where sequential functionalization is achieved [1].

Organic Synthesis Medicinal Chemistry SNAr

Biological Relevance: Activity of Downstream Bromo-Pyrimidine Tyrosine Kinase Inhibitors

4-Bromo-6-(methylsulfonyl)pyrimidine serves as a direct precursor to a novel series of bromo-pyrimidine analogues that have been evaluated as tyrosine kinase inhibitors with potential as anticancer agents [1]. This establishes the compound's utility in generating biologically active molecules. In a relevant study, synthesized bromo-pyrimidine analogues showed potent cytotoxic activity against the K562 human chronic myeloid leukemia cell line, with IC50 values determined via MTT assay [1]. Furthermore, several compounds demonstrated Bcr/Abl tyrosine kinase inhibitory activity, with Dasatinib used as a standard [1].

Medicinal Chemistry Oncology Kinase Inhibition

Validated Applications for 4-Bromo-6-(methylsulfonyl)pyrimidine in Drug Discovery


Synthesis of Highly Functionalized Tyrosine Kinase Inhibitor (TKI) Scaffolds

This compound is a validated starting material for the synthesis of novel bromo-pyrimidine analogues that function as tyrosine kinase inhibitors [1]. The synthetic route leverages the 4-bromo group for diversification via cross-coupling and the 6-methylsulfonyl group as an activating/directing group for further modification . This is directly supported by research where such analogues were designed, synthesized, and evaluated for their anticancer activity against a panel of cell lines, including K562 chronic myeloid leukemia cells, and for their ability to inhibit Bcr/Abl kinase [1].

Regioselective Synthesis of Trisubstituted Pyrimidines

The orthogonal reactivity of the bromine and sulfonyl groups makes this compound ideal for the sequential, regioselective synthesis of complex, trisubstituted pyrimidines . The strong electron-withdrawing sulfonyl group activates the ring for a first SNAr reaction, after which the bromine atom can be used in a second, metal-catalyzed cross-coupling step to introduce aryl, vinyl, or other groups . This approach is a cornerstone for generating diverse compound libraries for medicinal chemistry programs .

Exploration of Sulfone-Containing Bioactive Space

Sulfonylmethyl pyrimidines, as a class, are of interest in a wide variety of drug discovery programmes due to their broad range of biological activities [1]. This specific compound provides a pre-functionalized entry point into this chemical space. The sulfone moiety is a common pharmacophore found in drugs with antidiabetic, antibacterial, and anticancer properties . Its presence can improve solubility and metabolic stability compared to thioether or sulfoxide analogs [2], making this building block valuable for hit-to-lead optimization where these properties are a concern.

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